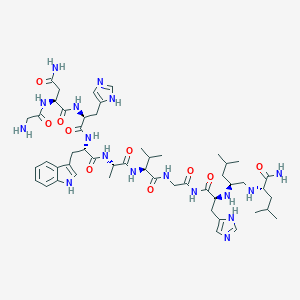

Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)- is a neuropeptide that has been identified in various mammalian species. It belongs to the neuromedin family of peptides, which are involved in a wide range of physiological processes such as regulation of blood pressure, gastrointestinal motility, and neuroendocrine function. Neuromedin C has been found to have a significant role in the regulation of food intake and energy metabolism.

Wirkmechanismus

Neuromedin C acts on the neuromedin C receptor (NMCR), which is a G-protein-coupled receptor. Upon binding to the receptor, Neuromedin C activates a signaling cascade that leads to the release of various neurotransmitters and hormones. This signaling cascade is involved in the regulation of food intake, energy expenditure, and glucose metabolism.

Biochemical and Physiological Effects

Neuromedin C has been found to have a number of biochemical and physiological effects. It has been shown to stimulate the release of insulin, which helps to regulate blood glucose levels. Neuromedin C has also been found to increase energy expenditure, which can help to reduce body weight. Additionally, Neuromedin C has been found to reduce food intake, which can also contribute to weight loss.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Neuromedin C in lab experiments is that it is a well-characterized peptide with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Neuromedin C is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Neuromedin C. One area of interest is the development of drugs that target the NMCR. These drugs could be used to treat obesity and type 2 diabetes. Another area of interest is the role of Neuromedin C in the regulation of other physiological processes, such as cardiovascular function and neuroendocrine function. Finally, further research is needed to better understand the signaling pathways involved in the regulation of food intake and energy metabolism by Neuromedin C.

Synthesemethoden

The synthesis of Neuromedin C is a complex process that involves solid-phase peptide synthesis. The peptide is synthesized using Fmoc chemistry, which involves the protection of the N-terminus of the peptide with fluorenylmethyloxycarbonyl (Fmoc) and the C-terminus with a resin. The peptide is then synthesized in a stepwise manner by coupling the amino acids in the correct sequence. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Neuromedin C has been the subject of extensive research due to its role in regulating food intake and energy metabolism. It has been found to be involved in the regulation of appetite, energy expenditure, and glucose metabolism. Neuromedin C has also been implicated in the development of obesity and type 2 diabetes.

Eigenschaften

CAS-Nummer |

135467-88-8 |

|---|---|

Produktname |

Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)- |

Molekularformel |

C51H77N17O10 |

Molekulargewicht |

1088.3 g/mol |

IUPAC-Name |

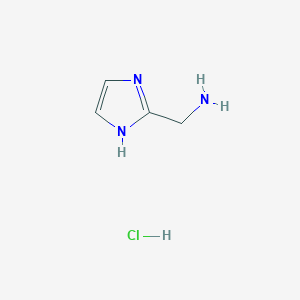

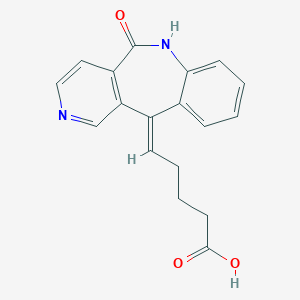

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C51H77N17O10/c1-26(2)12-33(22-58-36(45(54)72)13-27(3)4)63-38(15-31-20-55-24-60-31)50(77)67-43(71)23-59-51(78)44(28(5)6)68-46(73)29(7)62-47(74)37(14-30-19-57-35-11-9-8-10-34(30)35)65-48(75)39(16-32-21-56-25-61-32)66-49(76)40(17-41(53)69)64-42(70)18-52/h8-11,19-21,24-29,33,36-40,44,57-58,63H,12-18,22-23,52H2,1-7H3,(H2,53,69)(H2,54,72)(H,55,60)(H,56,61)(H,59,78)(H,62,74)(H,64,70)(H,65,75)(H,66,76)(H,68,73)(H,67,71,77)/t29-,33-,36-,37-,38-,39-,40-,44-/m0/s1 |

InChI-Schlüssel |

YGODFMCKSWQLOS-DPSMHMHMSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |

SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |

Andere CAS-Nummern |

135467-88-8 |

Synonyme |

9-Leu-psi-(CH2NH)-10-Leu-neuromedin C LPL-NMC neuromedin C, Leu(9)-psi-(CH2NH)-Leu(10)- neuromedin C, leucyl(9)-psi-methylamino-leucine(10)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)